

# Solubility Profile of 3,5-Dihydroxybenzohydrazide in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dihydroxybenzohydrazide

Cat. No.: B1269074

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3,5-Dihydroxybenzohydrazide**, a molecule of significant interest in medicinal chemistry and drug development. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This document collates available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

## Core Data Presentation: Solubility of 3,5-Dihydroxybenzohydrazide

Precise quantitative solubility data for **3,5-Dihydroxybenzohydrazide** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, 3,5-dihydroxybenzoic acid, and considering the physicochemical properties of the hydrazide functional group, we can provide reasoned estimations. The hydrazide group generally increases polarity compared to a carboxylic acid, which may enhance solubility in polar solvents.

The following table summarizes qualitative observations from synthesis literature and quantitative data for the structurally similar 3,5-dihydroxybenzoic acid, which serves as a proxy.

Researchers are strongly advised to experimentally determine the solubility of **3,5-Dihydroxybenzohydrazide** for their specific applications and solvent grades.

Solvent	Solvent Type	Molar Mass (g/mol)	Boiling Point (°C)	Estimated Solubility of 3,5-Dihydroxybenzohydrazide	Quantitative Data for 3,5-Dihydroxybenzoic Acid	Temperature (°C)
Polar Protic Solvents						
Water	Polar Protic	18.02	100	Soluble	84 g/L[1][2][3]	20
Methanol	Polar Protic	32.04	64.7	Soluble[4]	Soluble	Not Specified
Ethanol (95%)	Polar Protic	46.07	78.4	Soluble[4]	50 mg/mL[1][5]	Not Specified
Polar Aprotic Solvents						
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	78.13	189	Expected to be soluble	31 mg/mL[6]	Not Specified
Acetone	Polar Aprotic	58.08	56	Expected to be soluble	Soluble[7]	Not Specified
Acetonitrile	Polar Aprotic	41.05	81.6	Moderately Soluble	Not Specified	Not Specified
N,N-Dimethylformamide (DMF)	Polar Aprotic	73.09	153	Expected to be soluble	Not Specified	Not Specified

Nonpolar/Slightly Polar Solvents						
Ethyl Acetate	Slightly Polar	88.11	77.1	Sparingly Soluble	Not Specified	Not Specified
Diethyl Ether	Slightly Polar	74.12	34.6	Sparingly Soluble	Very Soluble[8]	Not Specified
Chloroform	Slightly Polar	119.38	61.2	Poorly Soluble	Not Specified	Not Specified
Tetrahydrofuran (THF)	Slightly Polar	72.11	66	Moderately Soluble	Not Specified	Not Specified

## Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of **3,5-Dihydroxybenzohydrazide** is crucial for accurate research and development. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted standard.

### Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **3,5-Dihydroxybenzohydrazide** (high purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or flasks with airtight seals
- Thermostatically controlled orbital shaker or water bath
- Analytical balance

- Syringe filters (chemically compatible with the solvent, e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer or HPLC system

#### Procedure:

- **Sample Preparation:** Add an excess amount of **3,5-Dihydroxybenzohydrazide** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
- **Equilibration:** Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Periodically, cease agitation and allow the solid to settle to visually confirm that excess solid remains.
- **Sample Withdrawal and Filtration:** Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a volumetric flask.
- **Dilution:** Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **3,5-Dihydroxybenzohydrazide** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
  - **For UV-Vis Spectrophotometry:** Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
  - **For HPLC:** Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.

- Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

## Gravimetric Method

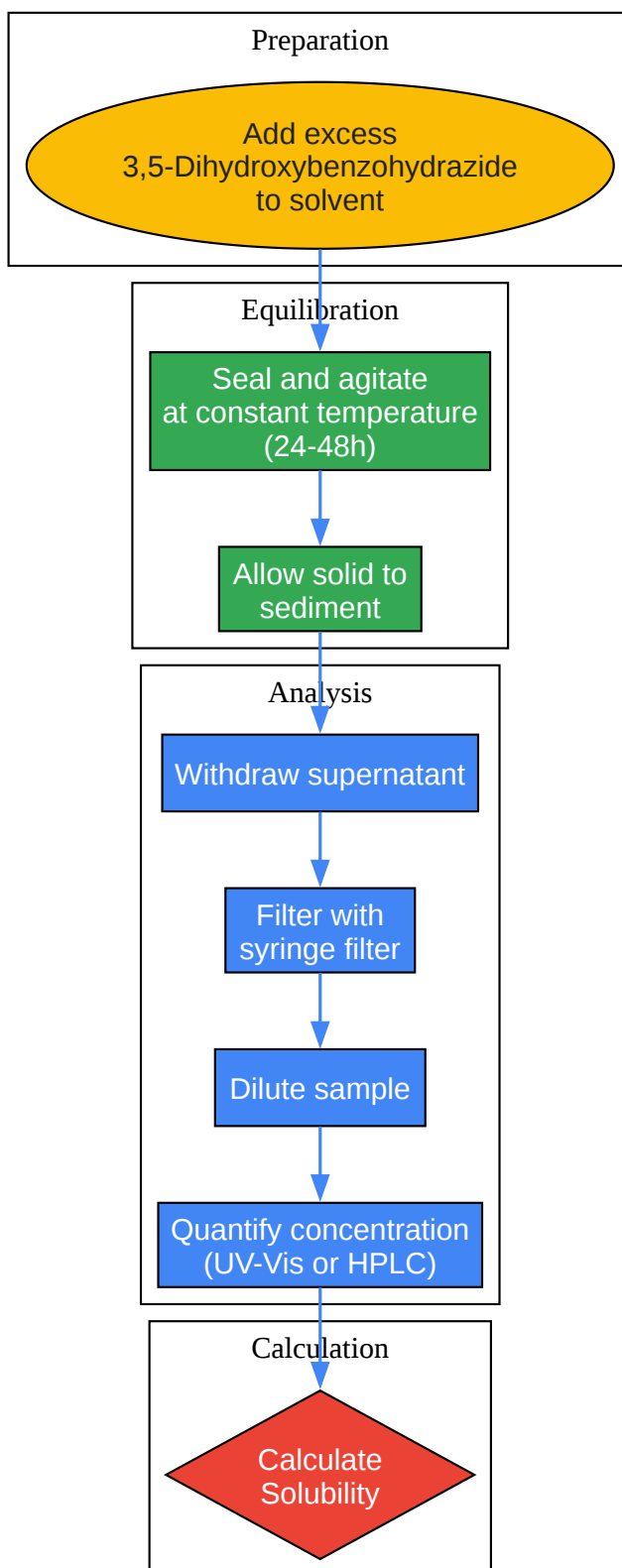
This method is a simpler alternative if a suitable spectroscopic method is not available.

Procedure:

- Follow steps 1-3 of the Shake-Flask Method.
- Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).
- Solvent Evaporation: Place the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of **3,5-Dihydroxybenzohydrazide** to slowly evaporate the solvent.
- Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator. Weigh the container with the dried solute.
- Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

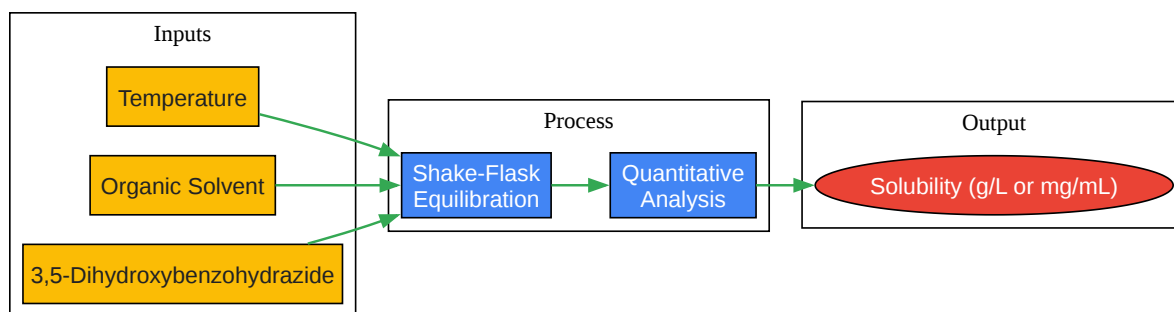
## Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships in determining the solubility of **3,5-Dihydroxybenzohydrazide**.



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Experimental Workflow for Solubility Determination.



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Logical Relationships in Solubility Measurement.

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